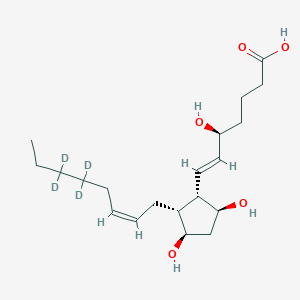

iPF2alpha-VI-d4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O5 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

(E,5S)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(Z)-5,5,6,6-tetradeuteriooct-2-enyl]cyclopentyl]-5-hydroxyhept-6-enoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-5-6-7-10-16-17(19(23)14-18(16)22)13-12-15(21)9-8-11-20(24)25/h6-7,12-13,15-19,21-23H,2-5,8-11,14H2,1H3,(H,24,25)/b7-6-,13-12+/t15-,16+,17-,18+,19-/m0/s1/i3D2,4D2 |

InChI Key |

RZCPXIZGLPAGEV-NJRWSKLTSA-N |

Isomeric SMILES |

[2H]C([2H])(CC)C([2H])([2H])C/C=C\C[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/[C@H](CCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(CC(C1C=CC(CCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Formation Mechanisms of Ipf2alpha Vi

Free Radical-Catalyzed Oxidation of Polyunsaturated Fatty Acids

The formation of iPF2alpha-VI is a direct consequence of cellular oxidative stress, specifically through the non-enzymatic, free radical-catalyzed oxidation of polyunsaturated fatty acids (PUFAs). sfrbm.org Unlike prostaglandins (B1171923), which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are products of random oxidation, making them reliable biomarkers of oxidative injury. caymanchem.compnas.org The process begins when a free radical abstracts a hydrogen atom from a carbon positioned between two double bonds on a PUFA, such as arachidonic acid. caymanchem.com

Peroxidation of Arachidonic Acid to F2-Isoprostanes

F2-isoprostanes (F2-IsoPs) are a family of prostaglandin (B15479496) F2-like compounds generated from the free radical-mediated peroxidation of arachidonic acid (AA). portlandpress.comnih.gov This process is initiated when reactive oxygen species (ROS) attack AA, which is typically esterified within membrane phospholipids (B1166683). sfrbm.orgcaymanchem.com The initial hydrogen abstraction creates an arachidonyl radical. portlandpress.com This radical then reacts with molecular oxygen, leading to a cascade of reactions that ultimately produce a series of F2-isoprostane isomers. portlandpress.comahajournals.org These compounds are initially formed in situ on phospholipids and are subsequently released by phospholipase enzymes. nih.govahajournals.orgocl-journal.org The quantification of F2-isoprostanes serves as a dependable marker of lipid peroxidation. nih.govahajournals.org

Chemical Mechanisms of Cyclopentane (B165970) Ring Formation

The hallmark of the isoprostane structure is its cyclopentane ring. The formation of this ring is a critical step in the biosynthesis cascade. After the initial formation of a fatty acid peroxyl radical from arachidonic acid, the radical undergoes a 5-exo cyclization. capes.gov.br This process involves the radical attacking one of the double bonds within the fatty acid chain, forming a new carbon-carbon bond and creating a five-membered ring. caymanchem.com A second molecule of oxygen then adds to the carbon backbone, forming unstable bicycloendoperoxide intermediates, which are structurally similar to the prostaglandin G2 (PGG2) intermediate. capes.gov.br These endoperoxides are subsequently reduced to form the more stable F2-isoprostanes. ahajournals.orgcapes.gov.br This non-enzymatic cyclization can result in various stereochemical arrangements of the side chains relative to the ring, a key distinction from the exclusively trans side chains of enzymatically produced prostaglandins. capes.gov.br

Isomer-Specific Formation Pathways of iPF2alpha-VI

The free radical attack on arachidonic acid can occur at different positions (C-7, C-10, or C-13), leading to the formation of four distinct regioisomers or classes of F2-isoprostanes. portlandpress.comcaymanchem.com The compound iPF2alpha-VI belongs to the Type VI (also referred to as Class VI or Class I) family of F2-isoprostanes. pnas.orgcaymanchem.comnih.govcaymanchem.com

The formation of Type VI F2-isoprostanes specifically results from a free radical attack at the C-7 position of arachidonic acid. caymanchem.com This initial event dictates the subsequent cyclization and oxygenation steps, leading to the characteristic structure of the Type VI isomers. In total, the peroxidation of arachidonic acid can theoretically generate 64 different F2-isoprostane isomers, as each of the four regioisomer classes can exist as multiple diastereoisomers. sfrbm.orgportlandpress.com

The iPF2alpha-VI isomer has been identified as one of the most abundant F2-isoprostanes found in human urine, significantly more so than the widely studied iPF2alpha-III (8-iso-PGF2α). pnas.orgnih.govnih.gov Its abundance and the fact that its formation is independent of the COX enzyme pathway make it a potentially more reliable index of in vivo oxidative stress. nih.gov Furthermore, Type VI isoprostanes, including iPF2alpha-VI, possess a unique chemical property: the proximity of the C-5 hydroxyl group to the carboxylic acid allows for the formation of an internal lactone, which aids in its separation and purification from other isoprostane isomers for analytical purposes. nih.govcaymanchem.comcaymanchem.com

| Isomer Class | Site of Initial Radical Attack on Arachidonic Acid | Also Known As |

| Type VI | C-7 | Class I |

| Type V | C-10 (upstream reaction) | Class II |

| Type IV | C-10 (downstream reaction) | Class III |

| Type III | C-13 | Class IV |

| This table summarizes the classification of F2-isoprostane regioisomers based on the initial site of radical attack on arachidonic acid. caymanchem.com |

Influence of Oxygen Tension on Isoprostane Isomer Distribution

The partial pressure of oxygen (oxygen tension) in a tissue microenvironment significantly influences the types and proportions of lipid peroxidation products formed. mdpi.com While the formation of F2-isoprostanes requires oxygen, studies have shown that at very high oxygen tensions (hyperoxia), their production does not continue to increase and can even become limited. nih.govpnas.org

In contrast, under conditions of high oxygen tension, the formation of an alternative class of oxidation products, known as isofurans (IsoFs), is favored. sfrbm.orgpnas.org The pathway to isofurans diverges from the F2-isoprostane pathway at the peroxyl radical intermediate stage. pnas.org At higher oxygen concentrations, this intermediate is more likely to react further with oxygen in a way that leads to a substituted tetrahydrofuran (B95107) ring structure, characteristic of isofurans, rather than the cyclopentane ring of isoprostanes. pnas.org

Research comparing the formation of F2-isoprostanes and malondialdehyde (MDA), another marker of lipid peroxidation, in rat liver microsomes showed that both increased with oxygen tension up to 21%. nih.gov However, at oxygen tensions above 21%, MDA generation continued to rise, while F2-isoprostane formation plateaued. nih.gov This differential effect of oxygen tension is a critical consideration when using these molecules as biomarkers for oxidative stress in conditions associated with varying oxygen levels, such as hyperoxia-induced lung injury. pnas.orgresearchgate.net The measurement of both F2-isoprostanes and isofurans can therefore provide a more comprehensive assessment of lipid peroxidation across a wide range of oxygen tensions. pnas.org

| Oxygen Tension | F2-Isoprostane (F2-IsoP) Formation | Isofuran (IsoF) Formation |

| Low (e.g., <21% O2) | Increases with oxygen | Increases with oxygen |

| Normal (e.g., 21% O2) | Reaches plateau | Continues to increase |

| High (e.g., >21% O2) | Does not increase further; may be limited | Increasingly favored and continues to rise |

| This table illustrates the differential effect of oxygen tension on the formation of F2-isoprostanes versus isofurans from the peroxidation of arachidonic acid. pnas.org |

Metabolism and Degradation Pathways of Ipf2alpha Vi

In Vivo Metabolic Fate of F2-Isoprostanes

F2-isoprostanes are prostaglandin-like compounds produced through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. nih.govahajournals.org Unlike prostaglandins (B1171923), which are synthesized from free arachidonic acid, isoprostanes are primarily formed while arachidonic acid is still esterified within membrane phospholipids (B1166683). nih.govtandfonline.com Following their formation, they are hydrolyzed, presumably by phospholipases, and released into circulation as free acids. tandfonline.com

Once in circulation, F2-isoprostanes undergo metabolic processing before being excreted in the urine. nih.gov This metabolism is a key factor in determining their biological activity and their utility as systemic biomarkers of oxidative injury. nih.gov The in vivo fate of these compounds involves a series of enzymatic reactions that modify their structure, leading to various metabolites. nih.gov

Identification of iPF2alpha-VI Metabolites

The identification of specific metabolites is essential for a complete understanding of the metabolic pathways of F2-isoprostanes like iPF2alpha-VI. Studies have shown that iPF2alpha-VI is one of the F2-isoprostane isomers that can be detected in biological samples, including plasma and urine. capes.gov.brresearchgate.net Research using techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying and quantifying these compounds and their byproducts. nih.govcapes.gov.br

Metabolites of F2-isoprostanes are formed through processes such as β-oxidation, reduction of double bonds, and oxidation of the 15-hydroxyl group. nih.gov For instance, a major urinary metabolite of the F2-isoprostane 15-F2t-IsoP is 2,3-dinor-5,6-dihydro-15-F2t-IsoP. ahajournals.org While the specific metabolic profile of iPF2alpha-VI is an area of ongoing research, it is expected to undergo similar metabolic transformations. Some studies have successfully quantified iPF2alpha-VI and its metabolites, such as 2,3-dinor-iPF2α-III, in human urine. capes.gov.br Furthermore, some F2-isoprostanes can be excreted as glucuronic acid conjugates. oxfordbiomed.com

β-Oxidation Pathways of Isoprostanes

β-oxidation is a major metabolic pathway for fatty acids and is also a key process in the degradation of isoprostanes. nih.govnih.gov This process involves the sequential removal of two-carbon units from the carboxylic acid end of the isoprostane molecule. Peroxisomes, which are cellular organelles involved in the β-oxidation of long-chain fatty acids, are significant sites for this metabolic activity. nih.gov

The β-oxidation of isoprostanes contributes to the formation of shorter-chain metabolites that are then excreted in the urine. nih.gov This metabolic route is crucial for inactivating and clearing these potent biological molecules from the body.

Comparison with Prostaglandin (B15479496) Metabolic Routes

The metabolic pathways of F2-isoprostanes share notable similarities with those of cyclooxygenase (COX)-derived prostaglandins. nih.gov This is not surprising given their structural resemblance. Both classes of compounds can undergo β-oxidation and reduction of double bonds. nih.gov

However, there are also distinct differences. The stereochemistry of isoprostanes, particularly the cis orientation of the side chains relative to the prostane (B1239271) ring, contrasts with the exclusively trans orientation in prostaglandins. nih.gov This structural difference can influence how effectively metabolic enzymes recognize and process these compounds. nih.gov Studies have shown that while some F2-isoprostane diastereoisomers are metabolized similarly to PGF2α, others exhibit unique metabolic profiles due to their specific stereochemical configurations. nih.gov

Role of Specific Enzymes in Isoprostane Catabolism

Several key enzymes are involved in the breakdown of both prostaglandins and isoprostanes.

15-hydroxyprostaglandin dehydrogenase (15-PGDH): This enzyme is a critical player in the catabolism of prostaglandins, catalyzing the oxidation of the 15-hydroxyl group to a ketone. acs.orgahajournals.org This initial step often leads to a significant loss of biological activity. acs.org 15-PGDH also participates in the metabolism of F2-isoprostanes. nih.gov The resulting 15-keto metabolites can be further processed. diva-portal.org

Δ13-reductase: Following the action of 15-PGDH, Δ13-reductase is responsible for reducing the double bond at carbon 13. diva-portal.orgscilit.com This enzymatic step is part of the pathway leading to the formation of dihydro metabolites. diva-portal.org The combined action of 15-PGDH and Δ13-reductase leads to the formation of 15-keto-dihydro metabolites, which are then subject to β-oxidation. diva-portal.org

Analytical Methodologies for Ipf2alpha Vi and Ipf2alpha Vi D4

Advanced Mass Spectrometry Techniques for Isoprostane Quantification

Mass spectrometry-based methods offer unparalleled specificity and sensitivity for the analysis of isoprostanes. vumc.org These techniques allow for the differentiation of various isoprostane isomers and provide reliable quantification even at very low physiological levels. vumc.orgnih.gov The choice between different mass spectrometry approaches depends on the specific requirements of the study, including the desired level of sensitivity, throughput, and the complexity of the sample matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) with Negative Ion Chemical Ionization (NICI)

Gas Chromatography-Mass Spectrometry (GC/MS) with Negative Ion Chemical Ionization (NICI) is a classic and highly sensitive method for quantifying isoprostanes. vumc.orgnih.gov This technique requires derivatization of the isoprostanes to increase their volatility for GC separation. pnas.org NICI is particularly advantageous due to its high sensitivity, allowing for the detection of isoprostanes in the low picogram range. nih.gov The chemical stability of F2-isoprostanes and their excellent characteristics for quantitation by GC/MS have made them attractive indicators of oxidative stress. nih.gov For instance, a specific assay using GC/MS was developed for iPF2alpha-III, demonstrating the utility of monitoring a specific isomer. nih.gov Subsequently, an assay for iPF2alpha-VI was described, which is present in higher concentrations in urine than iPF2alpha-III and is well-suited for quantitation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for analyzing isoprostanes in biological matrices due to its high specificity and sensitivity without the need for derivatization. nih.govresearchgate.net This technique directly analyzes the sample extract, reducing sample preparation time and potential loss of analyte. pnas.org LC-MS/MS is a powerful tool for the simultaneous measurement of different F2-isoprostane isomers. nih.gov

High-resolution mass spectrometry (HRMS) platforms, such as the TripleTOF® system, offer significant advantages for isoprostane analysis. bioanalysis-zone.com These instruments provide high-resolution data, enabling the separation of isobaric compounds that may interfere with quantification in lower-resolution systems. bioanalysis-zone.com The high resolution multiple reaction monitoring (MRMHR) method on a fast-scanning high-resolution mass spectrometer allows for accurate quantification due to the acquisition of a large number of data points per peak and a wide linear dynamic range. bioanalysis-zone.com This approach has been shown to achieve low limits of detection (below 5 pg/mL) and excellent linearity for iPF2alpha-VI. bioanalysis-zone.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry. scienceopen.com It involves monitoring a specific precursor-to-product ion transition for the analyte of interest. scienceopen.com This targeted approach significantly reduces chemical noise, leading to enhanced sensitivity and selectivity. nih.gov For the analysis of iPF2alpha-VI, a specific MRM transition is monitored to ensure that only this compound is quantified. nih.govscienceopen.com For example, the transition from m/z 353.4 to m/z 115.1 is commonly used for iPF2alpha-VI, while its deuterated internal standard, iPF2alpha-VI-d4, is monitored using the transition m/z 357.4 to m/z 115.1. nih.govresearchgate.net

Role of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to accurate quantification in mass spectrometry. nih.govnih.govnih.gov This internal standard is chemically identical to the analyte (iPF2alpha-VI) but has a higher mass due to the incorporation of deuterium (B1214612) atoms. nih.gov

Stable Isotope Dilution Mass Spectrometry Principles

Stable Isotope Dilution Analysis (SIDA) is a robust method for quantification that relies on the addition of a known amount of a stable isotope-labeled standard to the sample before any processing steps. nih.govresearchgate.net The internal standard and the endogenous analyte behave identically during extraction, purification, and ionization. researchgate.net By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, any variations or losses during sample preparation can be corrected for, leading to highly accurate and precise results. researchgate.net The use of this compound as an internal standard in SIDA-based LC-MS/MS or GC/MS assays allows for the reliable quantification of iPF2alpha-VI in complex biological samples like urine and plasma. nih.govnih.gov

Research Findings and Data Tables

The following table summarizes the mass spectrometric parameters used for the quantification of iPF2alpha-VI and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| iPF2alpha-VI | 353.4 | 115.1 | nih.govresearchgate.net |

| This compound | 357.4 | 115.1 | nih.govresearchgate.net |

This table presents a comparison of the analytical methods discussed.

| Analytical Method | Key Features | Use of this compound |

| GC-NICI-MS | High sensitivity, requires derivatization. | Essential for accurate quantification. nih.gov |

| LC-MS/MS | High specificity and sensitivity, no derivatization needed. nih.govresearchgate.net | Integral for correcting matrix effects and procedural losses. nih.gov |

| HRMS (TripleTOF) | Very high resolution, separates isobaric interferences. bioanalysis-zone.com | Used to ensure accurate quantification with low detection limits. bioanalysis-zone.com |

| MRM | Highly specific and sensitive targeted analysis. scienceopen.com | Allows for precise quantification by monitoring specific ion transitions. nih.gov |

Advantages of Deuterated Analogues in Quantification

The use of deuterated internal standards, such as this compound, offers several distinct advantages in the quantitative analysis of iPF2alpha-VI, primarily when using mass spectrometry-based methods. clearsynth.comtexilajournal.comlcms.cz

Co-elution and Matrix Effect Compensation : Deuterated standards like this compound have nearly identical chemical and physical properties to their non-deuterated counterparts. scienceopen.com This ensures they co-elute during chromatographic separation. texilajournal.com Any variations in sample preparation, injection volume, and, most importantly, ionization efficiency due to matrix effects, will affect both the analyte and the internal standard similarly. clearsynth.comtexilajournal.commdpi.com By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification. texilajournal.commdpi.com For instance, in the analysis of urinary 8-isoprostane, matrix effects of up to 70% were observed, but the use of a stable isotopic internal standard kept the variation of the analyte to internal standard ratio below 4%. mdpi.com

Improved Accuracy and Precision : The ability to correct for sample loss during extraction and purification, as well as for fluctuations in the mass spectrometer's response, significantly enhances the accuracy and precision of the measurement. clearsynth.comtexilajournal.com The use of this compound as an internal standard allows for the reliable determination of endogenous iPF2alpha-VI levels in biological fluids. nih.gov

Enhanced Method Robustness : Incorporating deuterated standards into the analytical method makes the procedure more robust and reliable for routine analysis. clearsynth.com It allows for confident comparison of results across different sample batches and over extended periods.

Absolute Quantification : The addition of a known amount of the deuterated internal standard at the beginning of the sample preparation process enables absolute quantification of the endogenous analyte. researchgate.net

The following table summarizes the key advantages of using deuterated analogs:

| Advantage | Description |

| Matrix Effect Compensation | Corrects for signal suppression or enhancement caused by co-eluting matrix components, ensuring accurate measurements in complex samples. clearsynth.commdpi.com |

| Improved Accuracy & Precision | Minimizes errors from sample handling and instrument variability by normalizing the analyte response to the internal standard. clearsynth.comtexilajournal.com |

| Enhanced Method Robustness | Increases the reliability and reproducibility of the analytical method for high-throughput and longitudinal studies. clearsynth.com |

| Absolute Quantification | Allows for the determination of the exact concentration of the analyte in the sample. researchgate.net |

Sample Preparation and Extraction Procedures

The accurate measurement of iPF2alpha-VI from complex biological matrices such as urine and plasma necessitates rigorous sample preparation and extraction to remove interfering substances. researchgate.netnih.gov

Solid Phase Extraction (SPE) Protocols

Commonly used SPE cartridges for isoprostane analysis include:

Reversed-phase (e.g., C18) : These are frequently used for the initial capture of isoprostanes from aqueous samples. nih.gov

Mixed-mode (e.g., Oasis HLB, Strata-X-AW) : These sorbents offer both hydrophobic and hydrophilic retention mechanisms, providing enhanced selectivity and cleanup. acs.orgnih.gov For example, a method using a Strata-X-AW SPE plate demonstrated high recovery and reproducibility for 8-isoprostane analysis in urine. acs.org

Immunoaffinity Sorbents : These offer the highest selectivity by using antibodies specific to isoprostanes. mdpi.com

A typical SPE protocol involves the following steps:

Conditioning : The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water or a buffer to activate the sorbent. mdpi.com

Loading : The pre-treated biological sample (e.g., acidified urine) is loaded onto the cartridge. mdpi.com

Washing : The cartridge is washed with a series of solvents to remove interfering compounds. For instance, a sequence of water, 25% methanol, and acetonitrile (B52724) has been used to effectively clean up urine samples on a polymeric weak anion-exchange SPE plate. acs.org

Elution : The purified isoprostanes, including iPF2alpha-VI and the this compound internal standard, are eluted from the cartridge with an appropriate organic solvent, such as methanol. mdpi.comacs.org

One study detailed a multidimensional SPE (MD-SPE) method using an Oasis HLB cartridge and a microElution plate, which incorporated size exclusion, reverse-phase, and normal-phase chromatography. This advanced cleanup resulted in average extraction recoveries of 60 ± 10% for the deuterated iPF2alpha-VI internal standard. nih.gov

Considerations for Free vs. Esterified Isoprostane Measurement

Isoprostanes, including iPF2alpha-VI, exist in biological systems in two forms: free in circulation and esterified to phospholipids (B1166683) within cell membranes. researchgate.netnih.govnih.gov The decision to measure free, esterified, or total (free + esterified) isoprostanes depends on the specific research question.

Free Isoprostanes : Measurement of free isoprostanes in urine or plasma is the most common approach and is considered a reliable indicator of systemic oxidative stress. nih.govtandfonline.com Urine is often the preferred matrix for detecting free isoprostanes. acs.org

Esterified Isoprostanes : To measure isoprostanes esterified to lipids, a hydrolysis step, typically using a base like potassium hydroxide (B78521) (KOH), is required to release them from the phospholipids before extraction. nih.govnih.govnih.gov This provides insight into lipid peroxidation within specific tissues. tandfonline.com

Total Isoprostanes : Quantifying the total amount involves hydrolyzing the sample to release the esterified forms, followed by extraction of both the newly freed and the originally free isoprostanes. acs.org However, some studies have found no significant advantage in measuring total over free F2-isoprostanes in plasma. nih.gov

It's important to note that samples collected for the analysis of esterified F2-isoprostanes should be processed immediately or stored at -70°C to prevent autoxidation. researchgate.net

Matrix Effect Evaluation and Mitigation Strategies in Biological Samples

The matrix effect is a significant challenge in LC-MS/MS analysis, where co-eluting components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. researchgate.netnih.govmdpi.com This effect is particularly pronounced in complex matrices like urine. researchgate.netnih.gov

Evaluation: The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of a pure standard solution at the same concentration. nih.gov

Mitigation Strategies:

Effective Sample Cleanup : Rigorous sample preparation, such as the multidimensional SPE described earlier, is crucial to remove interfering matrix components. nih.gov One study demonstrated that optimizing the SPE wash protocol and chromatographic method significantly reduced ion suppression for iPF2alpha-VI analysis in urine. researchgate.netnih.gov

Chromatographic Separation : Optimizing the HPLC or UHPLC conditions to separate the analyte of interest from interfering compounds is a key strategy. nih.govmdpi.com

Use of Deuterated Internal Standards : As discussed in section 4.2.2, the use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. mdpi.commdpi.com Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring accurate quantification despite signal suppression or enhancement. mdpi.com

Sample Dilution : Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay if the analyte concentration is low. mdpi.com

One study that developed a method for iPF2alpha-VI in human urine specifically focused on a careful assessment of the matrix effect and successfully reduced ion suppression through optimized chromatography and SPE. researchgate.netnih.gov Another study achieved average matrix effects of 103 ± 5% for iPF2alpha-VI, indicating minimal ion suppression, by employing a clean extraction method and a novel HPLC separation. nih.gov

Method Validation Parameters

To ensure the reliability and accuracy of any analytical method for iPF2alpha-VI quantification, a thorough validation process is essential. researchgate.netnih.gov This involves assessing several key parameters. researchgate.netmdpi.com

Linearity and Calibration Curve Development

Establishing a linear relationship between the concentration of the analyte and the instrument response is fundamental for accurate quantification. mdpi.comnih.gov

A calibration curve is constructed by analyzing a series of standards containing known concentrations of iPF2alpha-VI and a fixed concentration of the internal standard, this compound. scienceopen.com The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. scienceopen.com

The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1.0. mdpi.com For example, a validated method for urinary 8-isoprostane achieved excellent linearity with an R² > 0.999. mdpi.com Another study for iPF2alpha-VI reported a regression coefficient of 0.9994 over a concentration range of 5-10,000 pg/mL. bioanalysis-zone.com

In cases where the data is not homoscedastic (i.e., the variance is not constant across the concentration range), a weighted linear regression may be applied to improve the accuracy at the lower end of the calibration curve. researchgate.net

The table below presents data from a study on the linearity of isoprostane analysis, demonstrating the typical performance of a validated LC-MS/MS method.

| Analyte | Concentration Range (pg/mL) | Regression Coefficient (R²) |

| iPF2α-VI | 5 - 10,000 | 0.9994 |

| PD2 | 5 - 10,000 | 0.9996 |

| dihydro-keto PD2 | 5 - 10,000 | 0.9954 |

| Data adapted from a high-resolution workflow study for isoprostane quantification. bioanalysis-zone.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of analytical methods for iPF2alpha-VI and its deuterated internal standard, this compound, is paramount for accurate measurement in biological matrices. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key metrics that define the lower boundaries of analytical sensitivity.

Several studies have established the LOD and LOQ for iPF2alpha-VI analysis using various techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). One protocol reported a highly sensitive UPLC-MS/MS method with an LOQ of 1.5 pg/mL and an LOD of 500 fg/mL, which, to the best of their knowledge, were the lowest reported levels at the time. plos.org Another study using HPLC-MS/MS reported detection limits ranging from 1.0 to 2.1 pg/mL. researchgate.net A high-resolution workflow achieved a detection limit below 5 pg/mL. bioanalysis-zone.com For the analysis of iPF2alpha-VI in human urine using LC-MS/MS, a limit of detection of 5 pg on the column was achieved. pnas.org

These values highlight the capability of modern analytical instrumentation to detect and quantify minute amounts of iPF2alpha-VI, which is crucial for studying its role as a biomarker of oxidative stress.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for iPF2alpha-VI

| Analytical Method | Matrix | LOD | LOQ |

| UPLC-MS/MS | Cellular Systems | 500 fg/mL plos.org | 1.5 pg/mL plos.org |

| HPLC-MS/MS | Not Specified | 1.0 - 2.1 pg/mL researchgate.net | Not Specified |

| High-Resolution Workflow | Not Specified | < 5 pg/mL bioanalysis-zone.com | Not Specified |

| LC-MS/MS | Human Urine | 5 pg (on column) pnas.org | Not Specified |

Analytical Specificity and Selectivity

Ensuring the specificity and selectivity of analytical methods is critical to differentiate iPF2alpha-VI from other structurally similar isoprostane isomers. Mass spectrometry-based methods, particularly those employing Multiple Reaction Monitoring (MRM), offer high selectivity.

In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored. For iPF2alpha-VI, a common transition is m/z 353.4 → 115.1, while its deuterated internal standard, this compound, is monitored at m/z 357.4 → 115.1. researchgate.netnih.gov This technique allows for the specific detection of iPF2alpha-VI even in complex biological matrices. The use of deuterated internal standards like this compound, which have the same chemical properties and retention times as the endogenous compound but a different mass-to-charge ratio, further enhances specificity and allows for absolute quantification. plos.org

While some F2-class-VI isoprostanes may share identical MRM pairs, they can be effectively separated based on their unique chromatographic retention times. plos.org This combination of chromatographic separation and mass spectrometric detection ensures high analytical specificity. The structure of the product ion at m/z 115 for iPF2alpha-VI has been suggested to be a charge-remote vinylic fragment of the molecular ion. pnas.org

Recovery and Reproducibility

The reliability of an analytical method is determined by its recovery and reproducibility. Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix, while reproducibility assesses the consistency of results over repeated measurements.

Studies have demonstrated good recovery and reproducibility for iPF2alpha-VI analysis. One study evaluating the recovery of the solid-phase extraction (SPE) procedure for iPF2alpha-VI in human urine reported values of 92.3 ± 4.5%, 95.1 ± 3.2%, and 94.5 ± 2.8% for concentrations of 1.0, 5.0, and 10.0 ng/mL, respectively. pnas.org The same study reported within-day precision (reproducibility) with coefficients of variation (CV) of 5.8%, 3.5%, and 2.1% for concentrations of 1.0, 3.0, and 5.0 ng/mL, respectively. The between-day precision had CVs of 8.5%, 5.1%, and 3.9% for the same concentrations. pnas.org

Another method reported recovery rates for estradiol (B170435) benzoate (B1203000) spiked in infant formula milk powder ranging from 76.5% to 86.3% with relative standard deviations in the range of 9.7% to 15.2%. researchgate.net A separate study found recoveries in the range of 85.5–110.0%, with RSDs of 0.8–4.2%. researchgate.net These findings underscore the robustness and reliability of the established analytical methods for iPF2alpha-VI.

Table 2: Reproducibility of iPF2alpha-VI Assay in Human Urine

| Concentration (ng/mL) | Within-Day Precision (CV%) pnas.org | Between-Day Precision (CV%) pnas.org |

| 1.0 | 5.8 | 8.5 |

| 3.0 | 3.5 | 5.1 |

| 5.0 | 2.1 | 3.9 |

Comparative Analysis of iPF2alpha-VI with Other Isoprostane Isomers

iPF2alpha-VI is one of several F2-isoprostane isomers, and its levels are often compared with others to gain a comprehensive understanding of oxidative stress. Different isomers can be formed, and their relative abundance can vary depending on the biological context.

In human urine, iPF2alpha-VI and 8,12-iso-iPF2alpha-VI from the VI-series are among the most abundant F2-isoprostanes. nih.gov One study found that class VI isomers were the most abundant in the plasma of pregnant women, accounting for 65% of the total quantified F2-isoprostanes. nih.gov Specifically, (±)5-8,12-iso-iPF2α-VI was the most abundant of all isomers measured in that study. nih.gov

Comparative analyses have shown differences in the levels of various isoprostane isomers in different populations and conditions. For instance, a study on racial differences found that urinary levels of iPF2α-VI, iPF2α-III, and 8,12-iso-iPF2α-VI were lower in African Americans compared to Caucasians. nih.gov Another study in children with Konzo, a neurological disorder, found that while there were no significant differences in the mean concentrations of most isoprostane isomers, serum levels of 8,12-iso-iPF2α-VI were higher in children with the condition. plos.org

Furthermore, some isomers may have different metabolic fates. For example, 8-isoPGF2α-III has been observed to be biologically active and subject to β-oxidation, while 5-iPF2α-VI has been shown to be a more stable end product that is excreted from cells. scienceopen.com This highlights the importance of measuring specific isomers like iPF2alpha-VI to obtain a precise picture of lipid peroxidation.

Chemical Synthesis of Ipf2alpha Vi and Deuterated Analogues

Total Synthesis Approaches for iPF2alpha-VI

The total synthesis of iPF2alpha-VI is a complex undertaking that has been approached through various strategies. These synthetic routes are designed to construct the intricate stereochemistry of the molecule with high precision.

Several research groups have reported total syntheses of isoprostanes, including those of the F2 series to which iPF2alpha-VI belongs. researchgate.net One notable approach involves a convergent synthesis, where key fragments of the molecule are synthesized separately and then combined. A common strategy employs a three-component coupling reaction promoted by palladium. researchgate.net Other innovative methods have included free radical cyclizations, intramolecular cyclopropanation followed by ring-opening, and a [2+2] photocycloaddition-ring-opening metathesis sequence. researchgate.net

A significant advancement in the field was the use of key lactone intermediates derived from D- and L-glucose. researchgate.net These lactones possess the necessary stereochemistry and functional groups to serve as versatile building blocks for the synthesis of various isoprostanes. researchgate.net For instance, the synthesis of iPF2alpha-VI has been achieved utilizing a syn-anti-syn lactone prepared from D-glucose. nih.gov The proximity of the C-5 hydroxyl group to the carboxylic acid in iPF2alpha-VI allows for the formation of a lactone, a feature that simplifies purification. nih.gov

Another strategy focuses on creating the cyclopentane (B165970) core with one of the side chains already attached, followed by the addition of the second lateral chain. free.fr This approach, while less biomimetic, offers flexibility and access to a wider range of isoprostane analogues from a common intermediate. free.fr

Table 1: Key Methodologies in Isoprostane Synthesis

| Methodology | Description | Key Features |

| Convergent Synthesis | Separate synthesis of key molecular fragments followed by their assembly. | Efficient for complex molecules. |

| Palladium-Promoted Coupling | A three-component coupling reaction to assemble the carbon skeleton. researchgate.net | High efficiency and selectivity. |

| Radical Cyclization | Use of free radical reactions to form the cyclopentane ring. researchgate.net | Mimics the biosynthetic pathway. |

| Lactone Intermediates | Utilization of chiral lactones, often derived from sugars, as starting materials. nih.govresearchgate.net | Provides stereochemical control. |

Synthesis of Deuterated iPF2alpha-VI (iPF2alpha-VI-d4)

The synthesis of isotopically labeled internal standards, such as this compound, is paramount for the accurate quantification of endogenous isoprostanes in biological samples using mass spectrometry. nih.govoxfordbiomed.com

The first total synthesis of 17,17,18,18-d4-iPF2alpha-VI involved the use of two key synthons: (3,3,4,4-d4)-hexylphosphonium bromide and a syn-anti-syn lactone derived from D-glucose. nih.gov The deuterated hexylphosphonium bromide was prepared from 5-hexynol. nih.gov This strategic incorporation of deuterium (B1214612) atoms at specific positions (C17 and C18) ensures that the deuterated standard has a distinct mass from the endogenous compound, allowing for its use as an internal standard in mass spectrometric analyses. nih.govpnas.org The fragmentation pattern of d4-iPF2alpha-VI in mass spectrometry confirms the retention of the deuterium labels in key fragments. pnas.org

More broadly, the synthesis of deuterated building blocks is a key strategy for producing deuterium-labeled compounds with controlled isotopic distribution. d-nb.infonih.gov Methods for the regio- and stereoselective incorporation of deuterium are highly valuable. d-nb.info

Achieving high isotopic purity is a critical challenge in the synthesis of deuterated standards. rsc.org The goal is to maximize the incorporation of deuterium atoms at the desired positions while minimizing the presence of non-deuterated or partially deuterated species. rsc.org

Strategies to ensure high deuteration purity include the use of highly deuterated reagents and carefully controlled reaction conditions. For example, using D2O as the deuterium source in palladium-catalyzed reactions has been shown to yield products with excellent deuterium incorporation (up to >99%). researchgate.net The choice of catalyst and solvent can also significantly impact the level of deuterium incorporation. rsc.org It is often necessary to employ techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the percentage of deuterium incorporation. rsc.orgresearchgate.net

Table 2: Deuterated Synthons and Purity Considerations

| Deuterated Synthon/Reagent | Application | Key for Purity |

| (3,3,4,4-d4)-hexylphosphonium bromide | Synthesis of this compound. nih.gov | Precise placement of deuterium labels. |

| D2O | General deuterium source. researchgate.net | Can achieve very high levels of deuterium incorporation. |

| Sodium borohydride-d4 | Deuterium source for specific reductions. rsc.org | Suppresses side reactions and ensures high deuteration. |

Importance of Synthetic Standards in Isoprostane Research

The availability of synthetic isoprostane standards, both labeled and unlabeled, has been a cornerstone of progress in the field. nih.govcaymanchem.com These standards are indispensable for the development and validation of analytical methods, particularly those based on mass spectrometry. osu.eduresearchgate.net

The use of a deuterated internal standard like this compound is considered the gold standard for quantitative analysis. oxfordbiomed.com It allows for the correction of sample loss during extraction and purification steps and accounts for variations in instrument response, leading to highly accurate and precise measurements of endogenous isoprostane levels. osu.eduresearchgate.net This accuracy is crucial for establishing correlations between isoprostane levels and various disease states. researchgate.net

Initially, research on certain isoprostanes was driven by the commercial availability of their synthetic standards. caymanchem.com The development of total synthesis routes for a wider range of isoprostanes, including iPF2alpha-VI and its regioisomers, has significantly expanded the scope of research into their roles as biomarkers of oxidative stress. nih.govresearchgate.net

Biological Roles and Mechanisms of Action of Ipf2alpha Vi Non Clinical Focus

General Biological Activity of F2-Isoprostanes

F2-Isoprostanes (F2-IsoPs) are a class of prostaglandin-like compounds that are produced through the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.govlabmed.org.tw Initially discovered as reliable markers for assessing oxidative stress in vivo, subsequent research has revealed that they are not merely inert bystanders but possess potent biological activities. nih.govresearchgate.netnih.gov These compounds are first formed on phospholipids (B1166683) and are then released, where they can act as mediators of oxidant injury. nih.govlabmed.org.tw Their formation can be induced by various oxidants, including peroxynitrite, which is formed from the reaction of nitric oxide and superoxide (B77818). nih.gov

A primary mechanism through which F2-isoprostanes exert their biological effects is by acting as agonists for prostanoid receptors, most notably the thromboxane (B8750289) A2 receptor (TP receptor). jneurosci.orgahajournals.org Several studies have demonstrated that specific F2-isoprostanes bind to and activate TP receptors, initiating downstream signaling cascades. For instance, the F2-isoprostane iPF2α-III (also known as 8-epi-PGF2α) is a potent agonist of the vascular thromboxane/endoperoxide receptor. nih.gov This interaction is significant because TP receptor activation is implicated in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle cell contraction. jneurosci.orgresearchgate.net

While the TP receptor is a major target, it has been suggested that isoprostanes may also interact with other receptors, or even a unique, yet-to-be-identified isoprostane receptor. ahajournals.org Some research indicates that while certain effects are blocked by TP receptor antagonists, the signaling profile of isoprostanes can differ from traditional TP receptor agonists, suggesting a complex interaction. ahajournals.org For example, 8,12-iso-iPF2α-III can activate the PGF2α receptor (FP receptor), leading to hypertrophy in cardiac myocytes. ahajournals.orgnih.gov This demonstrates that the biological effects of F2-isoprostanes are mediated through agonistic activity at various prostanoid receptors.

One of the most well-characterized biological effects of F2-isoprostanes is their potent vasoconstrictive activity. nih.govhealthmatters.io This action has been observed in various vascular beds, including renal, cerebral, and pulmonary circulation. researchgate.netahajournals.org For example, the F2-isoprostane 8-iso-PGF2α has been shown to be a powerful vasoconstrictor. nih.gov Infusion of this isoprostane in animal models leads to significant reductions in blood flow and glomerular filtration rate in the kidney, primarily by increasing afferent arteriolar resistance. ahajournals.orgpsu.edu

The vasoconstrictive effects of F2-isoprostanes are largely mediated through the activation of TP receptors on vascular smooth muscle cells. ahajournals.orgahajournals.org Studies have shown that the application of TP receptor antagonists, such as SQ29548, can block the contractile action of isoprostanes on arterioles. ahajournals.org The ability of F2-isoprostanes to induce vasoconstriction suggests they may play a role in the pathophysiology of diseases associated with increased vascular tone and reduced blood flow, such as hypertension and atherosclerosis. nih.govahajournals.org

Specific Actions of iPF2alpha-VI in Cellular and Animal Models

The specific isomer 8,12-iso-iPF2α-VI is a prominent F2-isoprostane that serves as a sensitive marker of lipid peroxidation and oxidative stress. researchgate.netnih.gov Its levels have been found to be elevated in various pathological conditions and in response to oxidative insults. nih.govresearchgate.net Beyond its role as a biomarker, research in non-clinical models has begun to elucidate its specific biological actions.

Studies using animal models have directly implicated 8,12-iso-iPF2α-VI in pathological signaling. In a transgenic mouse model where the GTP binding protein Gh/tTG was overexpressed in ventricular myocytes, researchers observed a phenotype of cardiac failure. nih.gov These mice exhibited increased left ventricular mass, consistent with hypertrophy, as well as fibrosis and apoptosis. nih.gov Notably, urinary levels of 8,12-iso-iPF2α-VI were increased in these animals, reflecting a state of heightened lipid peroxidation and cyclooxygenase (COX) activation. nih.gov The study suggested that oxidant stress, indicated by the high isoprostane levels, could contribute to the cardiac phenotype through the regulation of COX-2 expression or by direct ligation of prostanoid receptors like the TP and FP receptors. nih.gov

Further insight into isoprostane-driven hypertrophy comes from in vitro studies on a related isomer. The isoprostane 8,12-iso-iPF2α-III induces hypertrophy in neonatal rat ventricular myocytes. nih.gov This effect is mediated through a distinct signaling pathway involving phosphatidylinositol-3-kinase (PI3K) and the p70S6 kinase (p70(S6K)), as inhibitors of this pathway abrogated the hypertrophic response. nih.gov This contrasts with the signaling activated by PGF2α, which, despite also causing hypertrophy via the same FP receptor, preferentially uses the MEK-Erk2 pathway. nih.gov This demonstrates that different agonists at the same receptor can preferentially activate distinct downstream signaling cascades to produce a similar cellular outcome.

In vitro studies have shown that F2-isoprostanes can directly modulate various cellular processes. In cultured porcine vascular smooth muscle cells, angiotensin II, a known stimulator of oxidative stress, increased the production and release of F2-isoprostanes. psu.edu This suggests a role for these compounds as downstream mediators in hormone-induced cellular responses.

In human hepatoma (HepG2) cells, exposure to compounds that induce reactive oxygen species (ROS), such as rotenone (B1679576) and paraquat (B189505), led to a dose-dependent increase in the levels of 5-iPF2α-VI. researchgate.net This highlights the compound's direct link to mitochondrial dysfunction and cellular oxidative stress. The increase in lipid peroxidation was time-dependent and could be quenched by the antioxidant Trolox, confirming the relationship between ROS damage and isoprostane formation. researchgate.net

Emerging research indicates that certain isoprostane isomers may possess inhibitory activity against specific kinases. One report has identified 8,12-Iso-ipf2α-VI as an inhibitor of kinases that are involved in the growth and proliferation of cancer cells. biosynth.com According to this research, the compound showed significant anticancer activity against human tumor cells by inducing apoptosis and inhibiting cell growth, positioning it as a candidate for the development of novel protein kinase inhibitors. biosynth.com Kinase inhibitors are a major class of therapeutic agents, and the identification of a lipid peroxidation product with such activity reveals a potentially novel and endogenous mechanism for regulating cell signaling pathways. elifesciences.orgscielo.br

Data Tables

Table 1: Research Findings on the Biological Activity of F2-Isoprostanes

| Isomer/Class | Model System | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| F2-Isoprostanes (General) | Rat Kidney | Potent vasoconstriction, reducing blood flow and glomerular filtration rate. | Activation of thromboxane A2-like receptors. | ahajournals.org |

| iPF2α-III (8-epi-PGF2α) | Human/Rat Platelets, Rat Vasculature | Potent agonist of vascular TP receptors, causing vasoconstriction. | Thromboxane/endoperoxide (TP) receptor agonism. | nih.gov |

| iPF2α-III | Tg2576 Mice (AD model) | Increases brain Aβ levels and plaque-like deposits. | Mediated through thromboxane (TP) receptor activation. | jneurosci.org |

| 8,12-iso-iPF2α-III | Neonatal Rat Ventricular Myocytes | Induces cardiomyocyte hypertrophy. | Activation of the PI3K-p70(S6K) signaling pathway via the FP receptor. | nih.gov |

| 8,12-iso-iPF2α-VI | Gh/tTG Transgenic Mice | Increased urinary levels correlated with cardiac hypertrophy and failure. | Marker of oxidant stress contributing to COX-2 regulation and/or receptor ligation. | nih.gov |

| 8,12-Iso-ipf2α-VI | Human Tumor Cells | Induces apoptosis and inhibits cell growth. | Acts as an inhibitor of certain protein kinases. | biosynth.com |

| 5-iPF2α-VI | HepG2 Cells | Levels increase in response to ROS-inducing agents (rotenone, paraquat). | Marker of mitochondrial-derived oxidative stress and lipid peroxidation. | researchgate.net |

Contrasting Biological Activity with Other Isoprostane Isomers

A primary point of comparison is 8-iso-prostaglandin F2α (also known as iPF2α-III), one of the most extensively researched F2-isoprostanes. caymanchem.comlongdom.org Both iPF2alpha-VI and 8-iso-PGF2α are recognized as potent vasoconstrictors. researchgate.netlabmed.org.tw Their vasoconstrictive effects are largely mediated through the activation of the thromboxane A2 receptor (TP receptor). labmed.org.twkarger.com However, the binding affinities and subsequent downstream signaling pathways may differ between these isomers, leading to varied biological outcomes.

The stability of different isoprostane isomers also plays a role in their biological significance. For instance, iPF2alpha-VI is noted to be more stable than the 8-iso-PGF2α-III isomer. scienceopen.com This increased stability, along with its relative abundance, makes iPF2alpha-VI a significant product of oxidative stress. caymanchem.com In contrast, some isomers like 8,12, iso-iPF2α-VI have been reported to have no significant biological effects. researchgate.net

Comparative Biological Activities of Selected Isoprostane Isomers

| Isomer | Primary Biological Activity | Primary Receptor Interaction | Key Research Findings |

| iPF2alpha-VI | Vasoconstrictor researchgate.net | Thromboxane A2 (TP) Receptor karger.com | A major and stable product of lipid peroxidation. caymanchem.comscienceopen.com |

| 8-iso-PGF2α (iPF2α-III) | Potent Vasoconstrictor researchgate.netlabmed.org.tw, Platelet Aggregation labmed.org.tw | Thromboxane A2 (TP) Receptor labmed.org.twahajournals.org | One of the most extensively studied isoprostanes. caymanchem.comnih.gov |

| E2/D2-Isoprostanes | Vasoconstrictor caymanchem.com | Thromboxane A2 (TP) Receptor, PGE2 Receptors caymanchem.com | Can dehydrate to form reactive A2/J2 isoprostanes. caymanchem.com |

| A2/J2-Isoprostanes | Induction of neuronal apoptosis caymanchem.com | Adducts to cellular thiols caymanchem.com | Highly reactive cyclopentenone isoprostanes. caymanchem.com |

| 8,12, iso-iPF2α-VI | Reported to have no biological effects researchgate.net | Not well-defined | Used in the development of analytical methodologies. researchgate.net |

Application of Ipf2alpha Vi D4 in Experimental Models of Oxidative Stress

Utilization in In Vitro Cell Culture Models

Cell culture systems provide a controlled environment to investigate the molecular mechanisms of oxidative stress. nih.govmdpi.com The quantification of F2-isoprostanes using iPF2alpha-VI-d4 as an internal standard has proven to be a robust method for assessing lipid peroxidation in these models. nih.gov

The measurement of F2-isoprostanes, chemically stable products of arachidonic acid peroxidation, offers an accurate way to quantify endogenous oxidative damage in cellular systems. nih.gov The isomer 5-iPF2α-VI has been identified as a particularly suitable marker because it is formed in abundance, shows a good response to peroxidation, and is not readily metabolized further by cells, ensuring its stability. plos.org This stability is crucial for accurate measurement, as demonstrated in studies where deuterated standards like 8-isoPGF2α-III-d4 and 5-iPF2α-VI-d11 were shown to be stable when spiked into a HepG2 cell lysate at physiological temperatures. plos.orgplos.org

The sensitivity of this method, which relies on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), allows for the detection of baseline lipid peroxidation in as few as 10,000 cells. nih.gov This high sensitivity and the straightforward sample preparation protocol make it suitable for high-throughput analysis, providing a valuable tool for studies on the role of reactive oxygen species (ROS) in cellular damage. nih.gov

The utility of measuring 5-iPF2α-VI as a biomarker is evident in studies using various chemical inducers to provoke oxidative stress in cell cultures.

Hydrogen Peroxide (H₂O₂): In HepG2 cells, exposure to an exogenous source of H₂O₂ through the action of glucose oxidase (GOX) resulted in a time-dependent, linear increase in 5-iPF2α-VI levels, with a maximum induction of approximately 3-fold over two hours. plos.org

Paraquat (B189505) (PQ): The herbicide paraquat is known to induce oxidative stress by generating ROS. nih.gov Treatment of DLD-1 cells with paraquat led to a significant, dose-dependent increase in 5-iPF2α-VI levels. plos.orgplos.org Detectable increases in cellular oxidative damage were observed at concentrations of 100 µM and higher after 24 hours of treatment. plos.org

Rotenone (B1679576): Treatment of HepG2 cells with rotenone, a mitochondrial complex I inhibitor, also resulted in a dose-dependent increase in F2-isoprostanes after 24 hours. plos.org

The table below summarizes the observed effects of these inducers on 5-iPF2α-VI levels in different cell lines.

| Inducer | Cell Line | Observation | Citation |

| Hydrogen Peroxide (via GOX) | HepG2 | ~3-fold linear increase over 2 hours | plos.orgplos.org |

| Paraquat | DLD-1 | Dose-dependent increase after 24 hours | plos.orgplos.org |

| Rotenone | HepG2 | Dose-dependent increase after 24 hours | plos.org |

The F2-isoprostane measurement method is sensitive enough to detect the protective effects of antioxidants. In studies with paraquat-induced oxidative stress, the presence of the antioxidant Trolox was shown to completely prevent the increase in 5-iPF2α-VI levels. plos.orgnih.gov Similarly, the peroxyl radical generator AAPH-induced lipid peroxidation was effectively quenched by Trolox. plos.org

This approach can also be used to monitor changes in the endogenous cellular redox state. For instance, in a DLD-1 cell line with inducible activation of the transcription factor FOXO3a, which regulates ROS scavenging enzymes, activation of FOXO3a significantly decreased GOX-induced lipid peroxidation as measured by F2-isoprostane levels. plos.org These findings demonstrate that this analytical method can detect subtle changes in cellular redox control, making it a valuable tool for evaluating the efficacy of antioxidant compounds and pathways. nih.gov

Application in Ex Vivo Tissue Studies

The quantification of F2-isoprostanes is also applicable to ex vivo tissue samples, providing a snapshot of oxidative stress in a specific organ or tissue at the time of collection. sfrbm.org

When measuring F2-isoprostanes in tissue homogenates, it is crucial to prevent ex vivo autoxidation of arachidonic acid, which can artificially inflate the levels of these biomarkers. sfrbm.org Standard protocols involve flash-freezing tissue in liquid nitrogen immediately after collection and adding antioxidants like butylated hydroxytoluene (BHT) during the homogenization process. sfrbm.orgresearchgate.net

The method allows for the quantification of both free and esterified F2-isoprostanes, providing a comprehensive assessment of the total oxidative damage within the tissue. sfrbm.orgresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the specific and sensitive quantification of isomers such as iPF2alpha-III and 8,12-iso-iPF2alpha-VI in tissue homogenates from various organs, including the liver, kidney, and brain. nih.govnih.gov The distribution and abundance of different isomers can vary depending on the tissue type, highlighting the importance of careful tissue selection in these studies. nih.gov

Use in In Vivo Animal Models

In vivo animal models are essential for studying the role of oxidative stress in the pathogenesis of diseases. mdpi.com The measurement of iPF2alpha-VI isomers has been widely used as a specific and sensitive biomarker of in vivo lipid peroxidation in various animal models. nih.gov

Carbon Tetrachloride (CCl₄)-Induced Toxicity: In rats treated with CCl₄ to induce oxidative liver and kidney damage, a dose-dependent increase of two- to three-fold in both iPF2alpha-III and 8,12-iso-iPF2alpha-VI was observed in these organs. nih.gov

Retinal Light Damage: In a mouse model of photooxidative stress, bright light exposure led to a significant increase in retinal levels of iPF2alpha-VI, confirming that lipid peroxidation is a key mechanism of light-mediated retinal damage. nih.gov

Neurodegenerative Diseases: Levels of 8,12-iso-iPF2alpha-VI were found to be markedly elevated in the frontal and temporal cortex of brain tissue from patients with Alzheimer's disease compared to controls, a finding that has been replicated in animal models of the disease. nih.gov This suggests that lipid peroxidation is a prominent feature of AD pathology. nih.gov

Autoimmune Disease: In the non-obese diabetic (NOD) mouse model of type 1 diabetes, lipidomic analyses, which include the measurement of F2-isoprostanes like 5-iPF2α-VI, are used to investigate the role of lipid signaling and oxidative stress in disease development. escholarship.org

The following table summarizes findings from various in vivo animal models where iPF2alpha-VI was used as a biomarker.

| Animal Model | Condition | Key Finding | Citation |

| Rat | CCl₄-induced organ toxicity | 2- to 3-fold increase of 8,12-iso-iPF2alpha-VI in liver and kidney | nih.gov |

| Mouse | Bright light-induced retinal damage | Significant increase in retinal iPF2alpha-VI levels | nih.gov |

| Mouse (NOD) | Type 1 Diabetes | iPF2alpha-VI measured as a marker of oxidative stress in T cells | escholarship.org |

Monitoring Oxidative Stress in Rodent Models (e.g., CCl4 administration, FeNTA dosing)

Experimental models that induce oxidative stress are fundamental to understanding the pathogenesis of various diseases. The administration of hepatotoxins like carbon tetrachloride (CCl4) or nephrotoxic agents such as ferric nitrilotriacetate (FeNTA) in rodents creates robust models of organ injury driven by oxidative damage. In these contexts, the quantification of F2-isoprostanes, enabled by standards like this compound, is a gold standard for assessing lipid peroxidation.

Research has demonstrated that CCl4 administration in rats leads to a significant, dose-dependent increase in the F2-isoprostane 8,12-iso-iPF2alpha-VI in both liver and kidney tissues. nih.gov This elevation serves as a direct indicator of CCl4-induced oxidative damage. In one study, treatment with CCl4 resulted in a two- to three-fold increase of this biomarker in the liver, confirming that the model successfully induced a state of oxidative stress that could be precisely measured. nih.gov

| Treatment Group | 8,12-iso-iPF2alpha-VI Concentration (ng/g tissue) | Fold Increase vs. Control |

|---|---|---|

| Control | ~2.0 | - |

| CCl4 (Low Dose) | ~4.0 | ~2.0x |

| CCl4 (High Dose) | ~6.0 | ~3.0x |

Similarly, the FeNTA-induced model of renal injury and carcinogenesis is characterized by severe oxidative stress. F2-isoprostanes are considered one of the best available biomarkers for tracking the lipid peroxidation that is central to the pathology of this model. nih.gov The measurement of these compounds in kidney tissue provides a specific and sensitive means of quantifying the extent of oxidative damage induced by iron overload.

Non-Invasive Biomarker Assessment in Animal Fluids (e.g., urine, plasma, fish mucus)

A significant advantage of using F2-isoprostanes as biomarkers is the ability to measure them in easily accessible biological fluids, allowing for non-invasive or minimally invasive monitoring of oxidative stress. This is particularly valuable in longitudinal studies where repeated sampling is necessary.

Urine and Plasma: Urinary and plasma levels of F2-isoprostanes reflect systemic oxidative stress. Studies in cats with chronic kidney disease have shown that plasma F2-isoprostane concentrations are significantly higher in animals with early-stage disease compared to healthy controls. nih.gov For instance, healthy cats had median plasma F2-isoprostane levels of 22.8 pg/ml, whereas cats with stage 1 chronic kidney disease had levels of 96.2 pg/ml. nih.gov This highlights the utility of plasma measurements in detecting pathology. Urinary F2-isoprostane levels were also elevated in the early stages of the disease, demonstrating the utility of urine as a non-invasive sample matrix. nih.gov Furthermore, analytical methods have been specifically developed for the robust quantification of iPF2alpha-VI in rat and hamster urine, with a linear dynamic range of 0.1-50 ng/mL, covering the basal levels of these compounds. researchgate.net

Fish Mucus: In aquatic research, fish mucus has emerged as a novel, non-lethal matrix for assessing oxidative stress. nih.gov This approach avoids the need for terminal sampling of tissues like the liver. A sensitive analytical method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has been validated for measuring F2-isoprostane isomers in fish mucus. nih.gov Endogenous levels of F2-isoprostanes have been successfully quantified in the mucus of Northern pike (5.3-28.8 ng/g) and lake trout (6.3-132 ng/g), demonstrating the method's applicability across different species. nih.gov

| Species | F2-Isoprostane Concentration Range (ng/g) |

|---|---|

| Northern Pike (Esox lucius) | 5.3 - 28.8 |

| Lake Trout (Salvelinus namaycush) | 6.3 - 132 |

Evaluation of Interventions on Oxidative Status in Animal Research

The precise quantification of F2-isoprostanes, using standards like this compound, is crucial for evaluating the efficacy of interventions aimed at mitigating oxidative stress. By measuring the change in biomarker levels before and after a therapeutic intervention, researchers can objectively assess its antioxidant effect.

In a study involving fish exposed to the pesticide chlorpyrifos (CPF), which induces oxidative stress, F2-isoprostane levels were significantly elevated (728 ± 236 pg/ml) compared to controls (396 ± 90 pg/ml). When the fish were treated with the antioxidant compound Cannabidiol (CBD), the F2-isoprostane levels were markedly reduced to 281 ± 45 pg/ml, demonstrating the protective effect of the intervention.

Another example comes from veterinary science, where the impact of diet on oxidative stress was evaluated in cats with chronic kidney disease. Cats with stage 1 of the disease that were fed a commercial renal diet enriched with omega-3 fatty acids showed a significant decrease in plasma F2-isoprostane levels compared to cats with more advanced (stage 2) disease. nih.gov This finding suggests that dietary intervention can modulate oxidative status and that F2-isoprostane measurement is a sensitive method for detecting this change.

Future Research Directions and Unanswered Questions

Elucidation of Novel Isoprostane Isomers and Pathways

The isoprostane pathway is a complex cascade that generates a wide array of prostaglandin-like compounds from the free-radical catalyzed peroxidation of polyunsaturated fatty acids. researchgate.net While F2-isoprostanes derived from arachidonic acid are the most studied, with iPF2alpha-VI being a notable member, there is a growing realization that other fatty acid precursors lead to a diverse family of related compounds. capes.gov.br

Future research is directed towards the comprehensive identification and characterization of these novel isomers. For instance, the oxidation of docosahexaenoic acid (DHA) produces neuroprostanes, while eicosapentaenoic acid (EPA) gives rise to F3-isoprostanes. capes.gov.brresearchgate.net Furthermore, under conditions of high oxygen tension, a separate pathway leads to the formation of isofurans and neurofurans. researchgate.netnih.gov The elucidation of the full spectrum of these isomers and the specific conditions that favor their formation is a critical area of ongoing inquiry. nih.gov Understanding the unique biological activities and potential as specific biomarkers for different pathological states for each of these novel compounds is a significant but promising challenge. researchgate.net

A key unanswered question is the relative contribution of different formation routes, such as the endoperoxide and the dioxetane/endoperoxide mechanisms, to the in vivo generation of specific isoprostanes like iPF2alpha-VI. nih.gov The discovery of these new pathways and molecules suggests that focusing on a single isomer may provide an incomplete picture of the oxidative stress landscape. bioanalysis-zone.comoxfordbiomed.com

Table 1: Key Isoprostane Precursors and Their Products

| Precursor Fatty Acid | Resulting Isoprostane Class |

| Arachidonic Acid (AA) | F2-Isoprostanes (e.g., iPF2alpha-VI), Isofurans |

| Docosahexaenoic Acid (DHA) | F4-Neuroprostanes, Neurofurans |

| Eicosapentaenoic Acid (EPA) | F3-Isoprostanes |

| Adrenic Acid | F2-dihomo-Isoprostanes |

Advanced Methodological Refinements for Enhanced Sensitivity and Specificity

The accurate quantification of isoprostanes is fundamental to their use as reliable biomarkers of oxidative stress. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold-standard methods, often employing deuterated internal standards like iPF2alpha-VI-d4 to ensure accuracy. oxfordbiomed.comnih.gov However, these methods are not without their challenges, including the need for extensive sample purification, which can be time-consuming and lead to sample loss. researchgate.net

A significant area for future research is the development of more sensitive, specific, and high-throughput analytical methods. bioanalysis-zone.com One promising advancement is the use of high-resolution mass spectrometry with techniques like multiple reaction monitoring high resolution (MRMHR). bioanalysis-zone.comatsjournals.org This approach has been shown to improve the signal-to-noise ratio, leading to better accuracy and lower limits of quantification, which is particularly important for detecting the low picogram levels of isoprostanes found in biological matrices. bioanalysis-zone.com

Despite these advancements, several methodological issues remain unresolved. There is a need for further validation of the specificity and accuracy of existing assays. portlandpress.comportlandpress.com Furthermore, the lack of standardized protocols for sample handling and storage contributes to variability in results between different laboratories. portlandpress.com Future work should focus on developing and validating streamlined and automated sample preparation techniques to improve reproducibility and throughput. mdpi.com The development of methods that can simultaneously and accurately quantify a broad spectrum of isoprostanes and their metabolites from a single sample is a key goal. nih.gov

Comprehensive Characterization of iPF2alpha-VI Receptor Interactions

While initially considered to be merely markers of oxidative stress, it is now clear that many isoprostanes possess potent biological activity. researchgate.netnih.gov A crucial aspect of understanding their function is to characterize their interactions with cellular receptors. Evidence suggests that some F2-isoprostanes, such as iPF2alpha-III, exert their effects by activating thromboxane (B8750289) A2 (TP) receptors. jneurosci.orgahajournals.org This interaction has been shown to mediate pathological processes, including increases in amyloid-beta production in models of Alzheimer's disease. jneurosci.org

However, the specific receptor interactions of iPF2alpha-VI are less well-defined. Future research is needed to comprehensively characterize the binding affinity and signaling pathways activated by iPF2alpha-VI at TP receptors and to explore the possibility of interactions with other prostanoid or currently unknown receptors. nih.gov It is hypothesized that different isoprostane isomers may have distinct receptor binding profiles, leading to a range of biological effects.

Unanswered questions include whether iPF2alpha-VI acts as a full or partial agonist/antagonist at TP receptors and how its receptor interactions might differ in various cell types and tissues. tandfonline.com The development of novel bioluminescent binding assays and other advanced techniques could provide more precise quantification of these ligand-receptor interactions. plos.org A thorough understanding of these interactions is essential for elucidating the role of iPF2alpha-VI in both normal physiology and disease. tandfonline.com

Exploration of iPF2alpha-VI Bioactivity in Diverse Non-Clinical Systems

The biological activities of iPF2alpha-VI and other isoprostanes are a fertile area for future investigation. Elevated levels of 8,12-iso-iPF2alpha-VI have been found in the cerebrospinal fluid, plasma, and urine of patients with Alzheimer's disease, and these levels correlate with disease severity, suggesting a role in the pathophysiology of neurodegeneration. researchgate.netnih.gov Studies in mouse models of Alzheimer's disease have shown that another isoprostane, iPF2alpha-III, can increase amyloid plaque formation. jneurosci.org

Future research should expand the investigation of iPF2alpha-VI's bioactivity in a wide range of non-clinical systems to better understand its role in various pathologies. This includes exploring its effects in models of cardiovascular disease, diabetes, cancer, and inflammatory conditions. capes.gov.br For example, studies in hypercholesterolemic mice have shown increased levels of iPF2alpha-VI in atherosclerotic lesions. ahajournals.org

Key unanswered questions revolve around the specific cellular and molecular mechanisms through which iPF2alpha-VI exerts its effects. Does it directly modulate inflammatory pathways, influence cell proliferation and apoptosis, or alter vascular tone and platelet aggregation? In vitro studies using various cell types and in vivo studies in diverse animal models will be crucial to dissecting these complex biological activities. bioanalysis-zone.com The continuous formation of bioactive F2-isoprostanes in various tissues suggests a potential role in the regulation of normal physiological functions, which remains largely unexplored. tandfonline.com

Table 2: Research Findings on iPF2alpha-VI and Related Isoprostanes in Disease Models

| Isoprostane | Disease Model/Condition | Observed Effect/Correlation |

| 8,12-iso-iPF2alpha-VI | Alzheimer's Disease | Elevated levels in CSF, plasma, and urine; correlates with disease severity. researchgate.netnih.gov |

| iPF2alpha-VI | Hypercholesterolemia (apoE deficient mice) | Increased levels in plasma, urine, and arterial tissue. ahajournals.org |

| iPF2alpha-III | Alzheimer's Disease (Tg2576 mice) | Increases brain Aβ levels and plaque-like deposits via TP receptor activation. jneurosci.org |

| iPF2alpha-III | Cardiovascular System (mice) | Induces a pressor response mediated by the TP receptor. ahajournals.org |

Development of Standardized Protocols for Multi-Isoprostane Analysis

A significant challenge in the field of isoprostane research is the lack of standardized analytical protocols. portlandpress.comnih.gov This makes it difficult to compare results across different studies and laboratories, hindering the validation of isoprostanes as universal biomarkers. researchgate.net The methods used for sample collection, storage, extraction, and analysis can all introduce variability. portlandpress.com

A critical direction for future research is the development and implementation of standardized protocols for the simultaneous analysis of multiple isoprostane isomers and their metabolites. nih.govportlandpress.com This would involve inter-laboratory studies to validate methods and establish reference ranges for different populations and biological matrices. mdpi.com The development of certified reference materials, including deuterated standards like this compound for a wider range of isoprostanes, is also essential.

Key unanswered questions that standardized protocols could help address include the metabolic fate of different isoprostane isomers and the relative importance of measuring free versus esterified isoprostanes in different biological fluids. portlandpress.comresearchgate.net The establishment of robust, standardized, and widely accepted analytical methods will be a crucial step in advancing the clinical utility of isoprostanes as reliable biomarkers of oxidative stress and disease. nih.gov

Q & A

Q. What are the recommended analytical methods for quantifying iPF2alpha-VI-d4 in biological samples, and how do their sensitivity parameters compare?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity, with typical limits of detection (LOD) ≤ 5 pg/mL and linear ranges of 5–500 pg/mL in plasma . Enzyme-linked immunosorbent assay (ELISA) offers a cost-effective alternative but may cross-react with structurally similar isoprostanes, requiring validation via spike-and-recovery experiments . Table 1 : Comparison of Analytical Methods

| Method | LOD (pg/mL) | LOQ (pg/mL) | Key Validation Step |

|---|---|---|---|

| LC-MS/MS | ≤5 | 10 | Deuterated internal standards |

| ELISA | 10–20 | 25–50 | Cross-reactivity screening |

Q. What protocols ensure optimal stability of this compound during sample storage and processing?

- Methodological Answer : To prevent degradation, store samples at -80°C in amber vials with antioxidants (e.g., 0.005% butylated hydroxytoluene). Avoid freeze-thaw cycles >3×, as repeated thawing reduces recovery by 15–20% . Pre-analytical variables like hemolysis should be controlled via centrifugation (3,000×g, 10 min) within 1 hour of collection .

Q. How is this compound validated as a biomarker for oxidative stress in preclinical models?

- Methodological Answer : Validation requires correlating this compound levels with oxidative stress inducers (e.g., hydrogen peroxide) and inhibitors (e.g., N-acetylcysteine) in animal models. Use longitudinal sampling and ANOVA to assess dose-response relationships, ensuring p-values <0.05 for significance .

Q. What role do deuterated internal standards play in quantifying this compound via LC-MS/MS?

Q. Which sample preparation techniques minimize matrix interference in urinary this compound analysis?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges outperforms liquid-liquid extraction, reducing phospholipid interference by 30–40%. Include a hydrolysis step (pH 3.0, 37°C, 1 hr) to release conjugated metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound levels observed across oxidative stress studies?

- Methodological Answer : Contradictions often arise from pre-analytical variability (e.g., sample handling) or assay-specific biases. Conduct meta-analyses using random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding factors (e.g., smoking status) .

Q. What strategies optimize LC-MS/MS parameters for detecting low-abundance this compound in complex matrices?